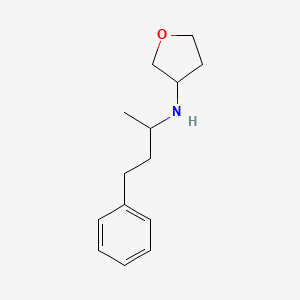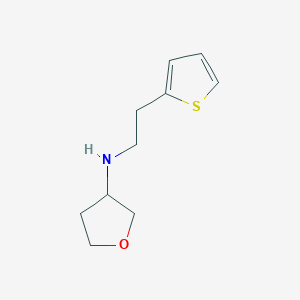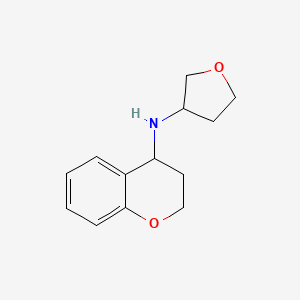
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a thiazole derivative that has been synthesized using various methods. The unique chemical structure of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has led to its potential use in various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating different signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, it has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which are important in the treatment of diabetes. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole in lab experiments include its potential pharmacological properties, unique chemical structure, and ease of synthesis. However, its limitations include its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for the study of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of new derivatives of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole with improved pharmacological properties.
4. Evaluation of its toxicity and safety in preclinical and clinical studies.
Conclusion:
In conclusion, 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has shown potential pharmacological properties in various scientific research studies. Its unique chemical structure and ease of synthesis make it an attractive compound for further investigation. However, its potential toxicity and lack of clinical data highlight the need for further research in this field.
Métodos De Síntesis
The synthesis of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromoaniline and piperazine with thioamide. This reaction leads to the formation of the desired compound. Other methods include the reaction of 3-bromoaniline with piperazine and thioamide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been studied for its potential pharmacological properties. It has been found to exhibit significant activity against various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to regulate blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJESDRPXWGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
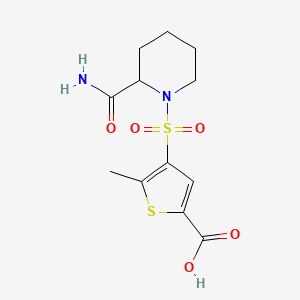
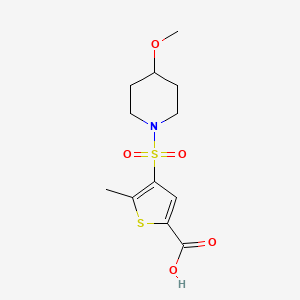

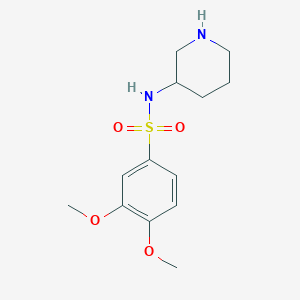

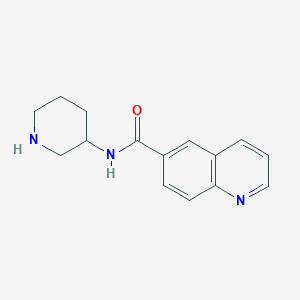
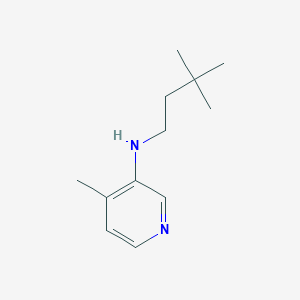
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
